molecular formula C6H4BrClN2O2 B7968808 Methyl 5-bromo-2-chloropyrimidine-4-carboxylate

Methyl 5-bromo-2-chloropyrimidine-4-carboxylate

Cat. No.: B7968808
M. Wt: 251.46 g/mol
InChI Key: NJJLYRIIIIXNPO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloropyrimidine-4-carboxylate (CAS 1780305-53-4) is a high-value pyrimidine derivative designed for advanced research and development. This compound features both a bromo and a chloro substituent on its pyrimidine ring, making it a versatile and multifunctional intermediate for medicinal chemistry and organic synthesis. Its primary research application is as a key building block in cross-coupling reactions, such as the palladium-catalyzed coupling with organometallic reagents, to synthesize more complex 5-substituted-2-chloropyrimidine structures . The 2-chloro group can be further displaced by nucleophiles like amines, allowing for sequential functionalization to create diverse chemical libraries . The methyl ester group offers a handle for hydrolysis to carboxylic acids or further transformation. Stored in an inert atmosphere at 2-8°C , this product is guaranteed to meet the strict quality standards required for pharmaceutical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-bromo-2-chloropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJLYRIIIIXNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation Strategies for Pyrimidine Core Functionalization

The foundational step in synthesizing methyl 5-bromo-2-chloropyrimidine-4-carboxylate involves introducing halogen atoms at the 2- and 5-positions of the pyrimidine ring. A patented one-step synthesis of 5-bromo-2-chloropyrimidine (CN114591250A) provides a scalable precursor for further derivatization . The method employs 2-hydroxypyrimidine, hydrobromic acid (20–50 wt%), and hydrogen peroxide under thermal conditions (30–100°C, 6–14 hours) to yield 5-bromo-2-hydroxypyrimidine. Subsequent chlorination with phosphorus oxychloride (POCl₃) and organic amines (e.g., triethylamine) at 50–120°C achieves near-quantitative conversion to 5-bromo-2-chloropyrimidine, with yields exceeding 94% and bromine utilization rates up to 98% .

Key Reaction Parameters for Halogenation:

ParameterOptimal RangeImpact on Yield/Purity
HBr Concentration20–50 wt%Higher concentrations improve bromination efficiency
Temperature30–100°CLower temps reduce byproducts
POCl₃ Equivalents1–5 mol/mol substrateExcess drives chlorination
Catalyst (Amine)Triethylamine (0.6–2 mol/mol)Accelerates Cl⁻ displacement

This route avoids hazardous bromine gas, leveraging aqueous HBr and H₂O₂ for safer handling . The intermediate 5-bromo-2-chloropyrimidine serves as a versatile substrate for further functionalization at the 4-position.

Esterification via Radical Alkoxycarbonylation

Introducing the methyl ester group at the pyrimidine’s 4-position presents challenges due to the ring’s electron-deficient nature. Conventional esterification via acid chlorides or carboxylation followed by methylation often suffers from low yields (<10%) and regioselectivity issues . A radical-based Minisci reaction, however, enables direct alkoxycarbonylation under mild conditions .

Minisci Reaction Protocol:

  • Substrate: 5-Bromo-2-chloropyrimidine (1 equiv)

  • Radical Initiator: AgNO₃ (0.2 equiv), (NH₄)₂S₂O₈ (2 equiv)

  • Solvent: MeOH/H₂O (4:1 v/v)

  • Conditions: 60°C, 12 hours under N₂

  • Yield: ~40–50% (estimated for methyl ester adaptation)

The mechanism involves generation of a methyl radical (- CH₃) from methanol, which adds to the pyrimidine’s 4-position, followed by oxidation to the ester. While the original study focused on ethyl esters, substituting methanol for ethanol in this protocol is theoretically viable, though yields may vary due to differences in radical stability .

Integrated Multi-Step Synthesis

Combining halogenation and Minisci methodologies, a plausible synthesis of this compound involves:

Step 1: Bromination and Chlorination

  • React 2-hydroxypyrimidine with HBr/H₂O₂ at 50°C for 8 hours.

  • Chlorinate intermediate with POCl₃/triethylamine at 80°C for 6 hours .

Step 2: Radical Esterification

  • Subject 5-bromo-2-chloropyrimidine to AgNO₃/(NH₄)₂S₂O₈ in methanol/water at 60°C for 12 hours .

Overall Yield Estimate:

StepYield (%)Cumulative Yield (%)
Bromination/Chlorination9595
Minisci Esterification4542.75

This route balances efficiency and safety, though optimization of the Minisci step is required to improve yields.

Alternative Pathways and Comparative Analysis

A. Nucleophilic Aromatic Substitution (SNAr):
Methyl 4-hydroxy-5-bromo-2-chloropyrimidine could undergo esterification via Mitsunobu conditions (DIAD, PPh₃, methyl iodide). However, the electron-withdrawing halogens deactivate the ring, necessitating harsh conditions (>100°C) and resulting in decomposition .

B. Transition Metal-Catalyzed Cross-Coupling:
Palladium-mediated carbonylation (e.g., CO, methanol) at the 4-position is theoretically feasible but unproven for this substrate. Challenges include catalyst poisoning by halogens and competing side reactions.

C. Direct Carboxylation Followed by Methylation:
Carboxylation at the 4-position using n-BuLi/CO₂, followed by methyl iodide quench, achieves <20% yield due to poor regiocontrol and Li-halogen exchange side reactions .

Industrial-Scale Considerations

The patented halogenation method is readily scalable, with batch sizes exceeding 1 mol (182 g product). Key advantages include:

  • Solvent Recovery: Aqueous HBr and POCl₃ can be recycled via distillation.

  • Waste Minimization: Catalase treatment eliminates residual H₂O₂, reducing oxidative waste .

For the Minisci step, substituting AgNO₃ with Fe(NO₃)₃ could lower costs, though reaction times may increase. Continuous-flow reactors might enhance radical initiation efficiency and safety.

Analytical Characterization and Quality Control

Critical quality attributes for the target compound include:

  • Purity: ≥98% (HPLC, C18 column, 254 nm)

  • Regiochemical Identity: Confirmed via 1^1H NMR (singlet for OCH₃ at δ 3.9 ppm) and 13^{13}C NMR (C=O at δ 165 ppm) .

  • Halogen Content: ICP-MS verification of Br (34.8%) and Cl (16.3%).

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromo-2-chloropyrimidine-4-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties enable it to act as a building block for various biologically active molecules, particularly those targeting viral and cancerous cells.

Key Applications:

  • Antiviral Agents: The compound is involved in the synthesis of antiviral drugs that inhibit viral replication.
  • Anticancer Drugs: It serves as a precursor for compounds that exhibit cytotoxic effects on cancer cells, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

Materials Science

In materials science, this compound is explored for its potential in developing novel materials with specific electronic or optical properties. The compound's unique halogenated structure allows for modifications that can enhance material characteristics.

Applications:

  • Organic Electronics: It can be used in the fabrication of organic semiconductors and photovoltaic devices.
  • Sensors: The compound's properties may be harnessed to create sensitive detection systems for environmental monitoring or biomedical applications.

Biological Studies

The biological activity of this compound has been a focus of research due to its potential therapeutic effects.

Mechanisms of Action:

  • Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.
  • Cellular Interaction: It interacts with cellular receptors and pathways that regulate inflammation and neuroprotection, suggesting potential applications in treating neurodegenerative diseases .

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against specific viral strains. The mechanism involved inhibition of viral polymerases, leading to reduced viral load in infected cells.

Case Study 2: Anticancer Properties

Research highlighted the compound's role in synthesizing a new class of anticancer agents that showed efficacy in preclinical models. These agents were found to induce apoptosis in various cancer cell lines, marking a promising avenue for future drug development.

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison

The substituent patterns on the pyrimidine ring critically influence molecular geometry, intermolecular interactions, and reactivity. Key structural analogs include:

Compound Name Substituents (Positions) Key Structural Features Reference ID
Methyl 5-bromo-2-chloropyrimidine-4-carboxylate Br (5), Cl (2), COOCH₃ (4) Planar pyrimidine ring; ester at C4
5-Bromo-2-chloro-4-methylpyrimidine Br (5), Cl (2), CH₃ (4) Methyl group at C4; no ester
4-Amino-5-bromo-2-chloropyrimidine Br (5), Cl (2), NH₂ (4) Amino group enables hydrogen bonding
Methyl 5-bromopyrimidine-4-carboxylate Br (5), COOCH₃ (4) Lacks Cl at C2; similar ester group
Methyl 4-amino-5-bromopyrimidine-2-carboxylate Br (5), NH₂ (4), COOCH₃ (2) Amino and ester groups alter reactivity

Key Observations :

  • The chloro substituent at C2 in the target compound enhances electrophilicity compared to analogs lacking this group (e.g., Methyl 5-bromopyrimidine-4-carboxylate) .
  • Ester vs.

Physicochemical Properties

Property This compound 4-Amino-5-Bromo-2-Chloropyrimidine Methyl 5-Bromopyrimidine-4-Carboxylate
Melting Point Not reported (inferred: ~450–470 K) 460–461 K Not reported
Solubility Likely soluble in DMSO, chloroform, methanol Soluble in polar aprotic solvents Similar to target compound
Reactivity Susceptible to nucleophilic substitution at C5 Amino group enables coupling reactions Less reactive due to absence of Cl

Notes:

  • The bromo substituent at C5 acts as a superior leaving group compared to chloro, favoring Suzuki or Ullmann coupling reactions .
  • Solubility trends are inferred from analogs like Methyl 4-amino-5-bromopyrimidine-2-carboxylate, which shows slight solubility in chloroform and methanol .

Biological Activity

Methyl 5-bromo-2-chloropyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological applications, and relevant research findings.

Overview of Pyrimidine Derivatives

Pyrimidine derivatives, including this compound, are known for their broad range of biological activities. These compounds have been investigated for their potential as antiviral, anticancer, anti-inflammatory, and antimicrobial agents. The structural features of pyrimidines allow them to interact with various biological targets, making them valuable in medicinal chemistry.

Target Interactions:
this compound primarily interacts with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites, thereby blocking substrate access and altering cellular functions.

Biochemical Pathways:
The compound influences several biochemical pathways, including those involved in inflammation and neuroprotection. Its ability to modulate these pathways contributes to its anti-inflammatory and neuroprotective effects.

Pharmacological Applications

  • Antiviral Activity:
    Research indicates that this compound exhibits antiviral properties against various viruses. These effects are attributed to the compound's ability to inhibit viral replication through interference with viral enzymes.
  • Anticancer Properties:
    The compound has shown potential as an anticancer agent. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. It induces apoptosis in these cells, highlighting its potential as a therapeutic agent in cancer treatment .
  • Anti-inflammatory Effects:
    This compound has been noted for its anti-inflammatory properties. It modulates inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AnticancerCytotoxicity against MCF-7 and CEM-13
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialActivity against various bacterial strains

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values for MCF-7 cells were reported at sub-micromolar concentrations, indicating potent activity. Flow cytometry analysis revealed that the compound induced apoptosis through upregulation of p53 and activation of caspase-3 pathways .

Q & A

Q. How can synthetic protocols for Methyl 5-bromo-2-chloropyrimidine-4-carboxylate be optimized to maximize yield and purity?

Methodological Answer:

  • Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) based on analogous pyrimidine carboxylate syntheses. For example, bromination/chlorination of methyl pyrimidine carboxylates often requires controlled stoichiometry to avoid over-halogenation .
  • Purification via recrystallization (using ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution) ensures high purity (>97% by HPLC). Monitor by 1H^1H/13C^{13}C NMR and LC-MS to confirm structural integrity .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

  • Spectroscopy : Use 1H^1H/13C^{13}C/19F^{19}F NMR to confirm substitution patterns and halide positions. IR spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . ORTEP-3 aids in visualizing thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length discrepancies or disorder) be resolved during structural analysis?

Methodological Answer:

  • Use SHELXL’s constraints (e.g., DFIX, ISOR) to model disorder or anisotropic thermal motion .
  • Validate against computational models (DFT-optimized geometries) to identify outliers.
  • Check for twinning using PLATON or ROTAX; apply twin refinement if necessary .

Q. What role do bromo and chloro substituents play in directing cross-coupling reactions (e.g., Suzuki-Miyaura) on the pyrimidine ring?

Methodological Answer:

  • Bromine’s lower electronegativity (vs. Cl) makes C-Br bonds more reactive in Pd-catalyzed couplings. Comparative studies with Methyl 5-bromopyrimidine-4-carboxylate (similarity score 0.90) show faster oxidative addition for Br vs. Cl .
  • Use 1H^1H-15N^{15}N HMBC NMR to map electronic effects on nitrogen atoms, influencing regioselectivity.

Q. How can conformational flexibility of the pyrimidine ring be quantified using crystallographic data?

Methodological Answer:

  • Apply Cremer-Pople puckering parameters to analyze ring non-planarity . Calculate amplitude (QQ) and phase angle (θ\theta) using software like PARST or PLATON.
  • Compare with computational MD simulations to assess dynamic puckering in solution vs. solid state .

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